molecular formula C13H20N2 B3092199 2-Methyl-1-[(2-methylphenyl)methyl]piperazine CAS No. 1225727-99-0

2-Methyl-1-[(2-methylphenyl)methyl]piperazine

Cat. No. B3092199
CAS RN: 1225727-99-0
M. Wt: 204.31
InChI Key: PYMOQJAVNRHYNW-UHFFFAOYSA-N
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Description

2-Methyl-1-[(2-methylphenyl)methyl]piperazine, also known as ortho-Methylphenylpiperazine (oMPP, oMePP, 1-(2-methylphenyl)piperazine, 2-MPP, and 2-MePP), is a psychoactive designer drug of the phenylpiperazine group . It acts as a serotonin–norepinephrine–dopamine releasing agent (SNDRA), with EC 50 values for induction of monoamine release of 175 nM for serotonin, 39.1 nM for norepinephrine, and 296–542 nM for dopamine .


Molecular Structure Analysis

The molecular formula of this compound is C11H16N2 . The molecular weight is 176.263 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that piperazine derivatives can undergo a variety of reactions. For instance, the E2 mechanism is a bimolecular elimination mechanism that could potentially apply to this compound .

Scientific Research Applications

2-Methyl-1-[(2-methylphenyl)methyl]piperazine has been used in various scientific research applications, including as a ligand for the study of serotonin receptors, as a substrate for the study of cytochrome P450 enzymes, and as a scaffold for the development of potential drug candidates. It has also been used in the study of the blood-brain barrier and the transport of drugs across it.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-1-[(2-methylphenyl)methyl]piperazine in lab experiments is its relatively simple synthesis method, which allows for the rapid production of large quantities of the compound. Another advantage is its versatility, as it can be used in a wide range of scientific research applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret its effects in certain experiments.

Future Directions

There are many future directions for the study of 2-Methyl-1-[(2-methylphenyl)methyl]piperazine, including the development of more potent and selective ligands for serotonin receptors, the investigation of its potential as a drug candidate, and the exploration of its role in the regulation of oxidative stress. Additionally, further research is needed to understand its mechanism of action and its effects on various biochemical and physiological processes.

Safety and Hazards

While specific safety and hazard information for 2-Methyl-1-[(2-methylphenyl)methyl]piperazine is not available, general safety measures for handling similar compounds include washing hands and any exposed skin thoroughly after handling, not eating, drinking or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methyl-1-[(2-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-5-3-4-6-13(11)10-15-8-7-14-9-12(15)2/h3-6,12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMOQJAVNRHYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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